molecular formula C17H17FN4O3S2 B2603089 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1351635-08-9

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide

Cat. No. B2603089
CAS RN: 1351635-08-9
M. Wt: 408.47
InChI Key: QSUOJZWSGRDHIV-UHFFFAOYSA-N
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Description

The compound “2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide” is a complex organic molecule. It contains a fluorobenzo[d]thiazolyl moiety, which is a type of heterocyclic aromatic compound . These types of compounds are often found in pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The fluorobenzo[d]thiazolyl moiety would contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the thiazole ring, and the amine and sulfamoyl groups. Fluorine is highly electronegative, which could make the compound reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could increase its stability and lipophilicity .

Scientific Research Applications

Antibacterial Compound Synthesis

A study by Talagadadeevi et al. (2012) discusses the synthesis of an antibacterial compound through a series of reactions involving similar structural elements, such as sulfamoyl and acetamide groups. The process includes the preparation of 4-amino-N-(5-methyl-1, 3, 4-thiadiazol-2-yl)benzenesulfonamide (Sulfamethizole), highlighting the importance of these structures in antibacterial drug synthesis (Talagadadeevi et al., 2012).

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) focuses on pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II), exploring their self-assembly processes influenced by hydrogen bonding and their significant antioxidant activity. This study underscores the versatility of acetamide derivatives in forming biologically active complexes (Chkirate et al., 2019).

Anti-Lung Cancer Activity

A study by Hammam et al. (2005) explores the condensation reactions of 6-Fluorobenzo[b]pyran-4-one with various derivatives, leading to compounds with anti-lung cancer activity. This research highlights the potential therapeutic applications of fluorinated compounds in oncology (Hammam et al., 2005).

Carbonic Anhydrase Inhibitors

Ilies et al. (2003) investigated halogenated sulfonamides as inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. Their study provides insights into the design of potent inhibitors with potential applications as antitumor agents, emphasizing the role of sulfonamide derivatives in medicinal chemistry (Ilies et al., 2003).

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S2/c1-22(17-21-16-13(18)3-2-4-14(16)26-17)10-15(23)20-9-11-5-7-12(8-6-11)27(19,24)25/h2-8H,9-10H2,1H3,(H,20,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUOJZWSGRDHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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